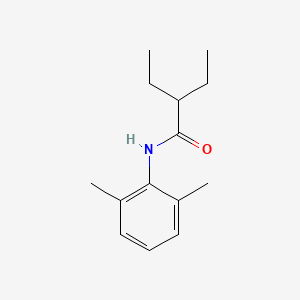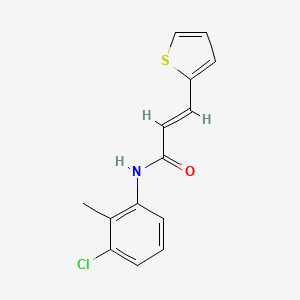
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide, also known as DMBC, is a synthetic compound that has been widely used in scientific research. DMBC belongs to the class of benzothiophene derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the inhibition of histone deacetylase (HDAC), an enzyme that plays a critical role in the regulation of gene expression. HDAC inhibitors, such as 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide, have been found to induce the acetylation of histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to induce the expression of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide can induce cell cycle arrest, leading to the inhibition of cancer cell proliferation. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been shown to inhibit angiogenesis, the process of new blood vessel formation, which is critical for tumor growth and metastasis. In addition, 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been found to modulate the immune system, leading to the activation of immune cells that can target cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a highly potent and selective HDAC inhibitor, which makes it an ideal tool for studying the role of HDAC in cancer biology. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has some limitations, such as its poor solubility in water, which can affect its bioavailability and efficacy. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide also has a relatively short half-life, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide. One area of research is to investigate the potential of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide as a combination therapy with other anticancer agents. Studies have shown that HDAC inhibitors can enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Another area of research is to develop more potent and selective HDAC inhibitors based on the structure of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide. Finally, research can be conducted to investigate the potential of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide in other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has been extensively used in scientific research due to its potent anticancer activity. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide inhibits the growth of various cancer cells, induces apoptosis, and inhibits cancer cell migration and invasion. The mechanism of action of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the inhibition of HDAC, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has several advantages for lab experiments, but also has some limitations. Future research can be conducted to investigate the potential of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide as a combination therapy with other anticancer agents, to develop more potent and selective HDAC inhibitors, and to investigate the potential of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide in other diseases.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 4-methoxyaniline with 3,4-dichlorobenzothiophene-2-carbonyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been extensively used in scientific research due to its potent anticancer activity. Studies have shown that 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide inhibits the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer. 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, 3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer progression.
Propiedades
IUPAC Name |
3,4-dichloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2S/c1-21-10-7-5-9(6-8-10)19-16(20)15-14(18)13-11(17)3-2-4-12(13)22-15/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCSONSSOUKPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


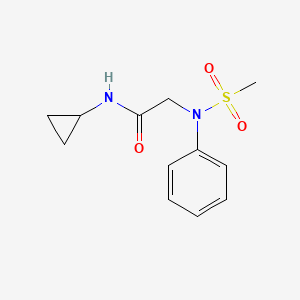
![5-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5829415.png)
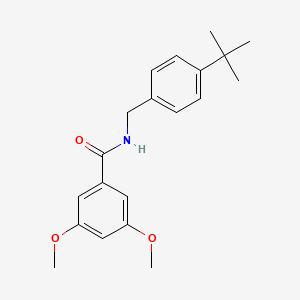
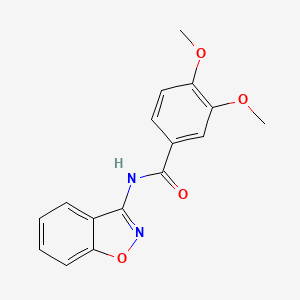
![4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)
![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)
![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
